Product packaging for Ethyl 3-bromooxetane-3-carboxylate(Cat. No.:CAS No. 1353777-56-6)

Ethyl 3-bromooxetane-3-carboxylate

Cat. No.: B1651870
CAS No.: 1353777-56-6
M. Wt: 209.04
InChI Key: ZLRPLERELYDQMU-UHFFFAOYSA-N
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Description

Historical Perspectives and Foundational Discoveries in Oxetane (B1205548) Chemistry

The journey of oxetane chemistry began over a century ago, with the first synthesis of the parent oxetane, a four-membered cyclic ether, reported in the 1870s. beilstein-journals.org For many years, these strained heterocycles were largely regarded as chemical curiosities due to their perceived instability and the synthetic challenges they presented. acs.orgchemrxiv.org

A pivotal moment in the history of oxetane synthesis was the discovery of the Paternò–Büchi reaction in 1909. numberanalytics.comslideshare.net Named after Emanuele Paternò and George Büchi, this photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct route to the oxetane ring. numberanalytics.comwikipedia.org Although Paternò first reported the reaction, it was Büchi who, in 1954, definitively identified the oxetane product, highlighting the synthetic potential of this photochemical process. cambridgescholars.comnih.gov

Despite this breakthrough, the synthesis of oxetanes remained challenging. Traditional methods, such as the intramolecular Williamson etherification, were often low-yielding and not broadly applicable. acs.orgmagtech.com.cn The inherent ring strain of oxetanes, estimated to be around 25.5 kcal/mol, makes them more reactive than their five-membered counterparts (tetrahydrofurans) and susceptible to ring-opening reactions, particularly under acidic conditions. beilstein-journals.orgwikipedia.org This reactivity, combined with a lack of robust synthetic methods, limited their exploration and application for much of the 20th century. acs.orgchemrxiv.org

A timeline of key historical developments is presented below:

DateDiscovery/DevelopmentSignificance
1870sFirst synthesis of the parent oxetane reported by Reboul. beilstein-journals.orgMarks the initial discovery of the oxetane ring system.
1909Paternò reports the photochemical reaction of benzaldehyde (B42025) and amylene. numberanalytics.comnih.govFirst observation of what would become the Paternò–Büchi reaction.
1954Büchi identifies the oxetane product from Paternò's reaction. cambridgescholars.comnih.govConfirmed the structure and established the synthetic utility of the reaction.
1971Isolation of Paclitaxel (Taxol®), a natural product containing an oxetane ring. acs.orgwikipedia.orgGenerated significant interest in the biological relevance of oxetanes.
2000sPioneering work by Carreira and others on oxetanes as bioisosteres. acs.orgnih.govInitiated the "oxetane rush" in medicinal chemistry, transforming the field.

Significance of Oxetane Ring Systems in Advanced Molecular Design

The perception of oxetanes shifted dramatically from mere chemical curiosities to valuable motifs in the early 21st century, largely due to their recognition as important tools in medicinal chemistry. acs.orgnih.gov The oxetane ring is a compact, polar, three-dimensional structure that can significantly influence the physicochemical properties of a molecule. acs.orgnih.gov

One of the most significant applications of oxetanes is their use as bioisosteres , which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The oxetane motif has been successfully employed as a replacement for several common functional groups:

gem-Dimethyl Groups: Replacing a lipophilic gem-dimethyl group with a more polar oxetane can improve aqueous solubility and metabolic stability without the unfavorable increase in lipophilicity. acs.orgnih.govnih.gov

Carbonyl Groups: Oxetanes can mimic the hydrogen-bond accepting ability and dipole moment of a carbonyl group while enhancing metabolic stability and increasing the three-dimensionality (sp³ character) of the molecule. acs.orgnih.govnih.gov

Other Groups: Oxetane derivatives have also been explored as isosteres for esters, amides, and even carboxylic acids, offering chemists a way to modulate properties and explore new chemical space. acs.orgescholarship.org

The introduction of an oxetane ring can lead to measurable improvements in drug-like properties. nih.gov For instance, the electronegative oxygen atom creates a powerful inductive electron-withdrawing effect, which can lower the pKa of adjacent amines, a useful tactic for optimizing drug absorption and distribution. acs.orgnih.gov Furthermore, incorporating an oxetane can enhance aqueous solubility, reduce metabolic degradation, and alter molecular conformation. acs.orgmagtech.com.cnnih.gov The stability of the oxetane ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are notably more stable because the substituents sterically hinder nucleophilic attack that could lead to ring-opening. acs.orgnih.gov

The value of highly functionalized oxetanes, such as Ethyl 3-bromooxetane-3-carboxylate , lies in their utility as versatile building blocks. This compound provides a stable 3,3-disubstituted oxetane core equipped with two distinct functional handles: an ester and a bromine atom. This allows for subsequent, diverse chemical modifications, enabling chemists to readily incorporate the beneficial oxetane motif into a wide array of complex target molecules.

PropertyEffect of Oxetane IncorporationReference
Aqueous SolubilityGenerally increased due to the polarity of the ether linkage. acs.orgescholarship.org
Metabolic StabilityOften improved by blocking metabolically weak spots. acs.orgnih.gov
Lipophilicity (LogD)Typically reduced compared to non-polar isosteres like gem-dimethyl groups. nih.govnih.gov
Acidity/Basicity (pKa)Can significantly lower the pKa of nearby basic functional groups. acs.orgnih.gov
Molecular ShapeIncreases three-dimensionality and sp³ character. acs.orgnih.gov

Overview of Current Research Trends in Oxetane Synthesis and Reactivity

The "oxetane rush" in medicinal chemistry has spurred significant innovation in the synthesis and functionalization of these strained rings. acs.orgnih.gov Modern research focuses on developing more efficient, scalable, and versatile methods to access a diverse range of oxetane-containing molecules. nih.govacs.org

Key trends in synthesis include:

Development of New Building Blocks: There is a high demand for novel, functionalized oxetane precursors. While oxetan-3-one and 3-amino-oxetane have been popular starting points, the development of reagents like This compound expands the synthetic toolbox, allowing for more complex and diverse structures. nih.govresearchgate.net The synthesis of such building blocks can be challenging due to the sensitivity of the oxetane ring to harsh conditions, requiring the development of mild and robust procedures. chemrxiv.orgresearchgate.net

Catalytic and Stereoselective Methods: Researchers are moving beyond classical methods to develop catalytic and enantioselective syntheses of oxetanes. This includes transition-metal-catalyzed formal [2+2] cycloadditions, C-H bond oxidative cyclizations, and enantioselective reductions followed by cyclization to afford optically active oxetanes. acs.orgmagtech.com.cnacs.org

Late-Stage Functionalization: A major area of focus is the development of methods to install or modify oxetane rings on complex molecules at a late stage of a synthetic sequence. acs.org This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Utilizing Ring Strain: While stability is crucial for medicinal chemistry applications, synthetic chemists are also harnessing the inherent ring strain of oxetanes. Ring-opening and ring-expansion reactions of oxetanes are being used as powerful strategies to access other important heterocyclic systems and complex molecular architectures. nih.govacs.org

The field continues to expand, with studies demonstrating the broad tolerance of the oxetane core to a wide range of reaction conditions, including reductions, oxidations, and cross-coupling reactions, particularly for robust 3,3-disubstituted systems. chemrxiv.org This growing understanding of oxetane reactivity and the continuous development of new synthetic tools ensure that these small heterocycles will remain a vital component in the future of organic synthesis and drug discovery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO3 B1651870 Ethyl 3-bromooxetane-3-carboxylate CAS No. 1353777-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromooxetane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRPLERELYDQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501240666
Record name 3-Oxetanecarboxylic acid, 3-bromo-, ethyl ester
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353777-56-6
Record name 3-Oxetanecarboxylic acid, 3-bromo-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxetanecarboxylic acid, 3-bromo-, ethyl ester
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Record name ethyl 3-bromooxetane-3-carboxylate
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Mechanistic Studies and Reactivity of Ethyl 3 Bromooxetane 3 Carboxylate and Functionalized Oxetanes

Ring-Opening Reactions of Oxetanes

The high ring strain of the oxetane (B1205548) ring, estimated to be around 106 kJ/mol, makes it thermodynamically favorable to undergo ring-opening reactions. However, many substituted oxetanes exhibit considerable kinetic stability, often requiring activation by acids or specific reagents to facilitate cleavage. researchgate.net These reactions provide a powerful method for synthesizing 1,3-difunctionalized compounds.

Nucleophilic Ring Opening Reactions

The ring-opening of oxetanes with nucleophiles is a cornerstone of their synthetic utility. In the absence of acid catalysis, these reactions typically proceed via an SN2 mechanism. Strong nucleophiles preferentially attack the less sterically hindered carbon atoms adjacent to the ring oxygen (the C2 or C4 positions). magtech.com.cn This regioselectivity is primarily controlled by steric effects. magtech.com.cn For a molecule like ethyl 3-bromooxetane-3-carboxylate, which is substituted at the C3 position, nucleophilic attack would occur at the unsubstituted C2 or C4 positions.

The process involves the direct displacement of the ether oxygen by the incoming nucleophile, leading to the formation of a primary alcohol derivative. A wide array of carbon, nitrogen, and other nucleophiles can be employed in these transformations. magtech.com.cnnih.gov

Acid-Catalyzed Ring Opening Processes

The presence of a Brønsted or Lewis acid significantly alters the mechanism and regioselectivity of oxetane ring-opening. researchgate.net The reaction is initiated by the protonation or coordination of the oxetane oxygen, which activates the ring towards nucleophilic attack by making it a better leaving group. khanacademy.orgmasterorganicchemistry.com

Under these acidic conditions, the reaction can adopt a mechanism with significant SN1 character. A partial positive charge develops on the carbon atoms adjacent to the oxygen. The more substituted carbon can better stabilize this developing carbocationic character. Consequently, even weak nucleophiles will preferentially attack the more substituted carbon atom. magtech.com.cnmasterorganicchemistry.com This contrasts with the sterically driven regioselectivity observed under basic or neutral nucleophilic conditions. magtech.com.cn The cleavage of the C-O bond in this process ultimately yields functionalized 1,3-diols or their derivatives. masterorganicchemistry.com

Regio- and Stereoselective Ring Opening Methodologies

Achieving control over regio- and stereoselectivity is crucial for the synthetic application of oxetane ring-opening reactions. The outcome is determined by a balance of steric and electronic factors, which can be manipulated by the choice of substrate, nucleophile, and catalyst. magtech.com.cn

Several methodologies have been developed to achieve high selectivity. For instance, the use of specific Lewis acids can direct the nucleophile to a particular position. researchgate.net Radical-based ring-opening reactions have also been explored, which can exhibit reverse regioselectivity compared to polar mechanisms, delivering the more-substituted alcohols via the less-stable radical intermediate. elsevierpure.com The stereochemical outcome of these reactions is also a key consideration, with SN2-type reactions typically proceeding with an inversion of stereochemistry at the site of attack. The development of asymmetric catalysts allows for the enantioselective ring-opening of meso-epoxides and oxetanes, providing access to chiral building blocks. masterorganicchemistry.comresearchgate.net

Reaction ConditionControlling FactorSite of Nucleophilic Attack on Unsymmetric OxetaneTypical Mechanism
Nucleophilic (Strong Nucleophile, No Acid)Steric HindranceLess substituted carbonSN2 magtech.com.cn
Acid-Catalyzed (Weak Nucleophile)Electronic (Carbocation Stability)More substituted carbonSN1-like magtech.com.cnmasterorganicchemistry.com
Radical-MediatedRadical Stability/Catalyst ControlCan be tuned to attack the more substituted carbonRadical elsevierpure.com

Reactivity of the Bromo Substituent

The bromine atom in this compound offers a reactive handle for functionalization, independent of ring-opening reactions. This allows for the modification of the oxetane core while keeping the strained ring intact.

Cross-Coupling Reactions of Halogenated Oxetane Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Halogenated compounds are common electrophilic partners in these reactions. The carbon-bromine bond at the 3-position of the oxetane ring can be activated by a suitable transition metal catalyst, typically based on palladium or nickel, to undergo oxidative addition. nih.govcalstate.edu This step initiates the catalytic cycle, allowing for the introduction of a wide variety of substituents.

Recent advances have focused on the cross-electrophile coupling of two different electrophiles, such as an aryl halide and a halogenated oxetane, often using nickel catalysis. calstate.edu These methods expand the toolkit for synthesizing complex molecules containing the oxetane motif. princeton.edu

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, valued for its mild conditions and tolerance of diverse functional groups. nih.govrsc.org It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester. organic-chemistry.org

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the halogenated oxetane. organic-chemistry.org

Transmetalation : The organic group from the activated organoboron species is transferred to the palladium center. organic-chemistry.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. organic-chemistry.org

This methodology can be applied to couple this compound with various aryl, heteroaryl, alkyl, or alkenyl boronic esters, providing a direct route to 3-substituted oxetane derivatives. nih.gov The reaction's robustness has been demonstrated on a wide variety of substrates, including those with unprotected functional groups. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling with Various Substrates
ElectrophileBoronic Ester/AcidCoupled ProductNotes
ortho-BromoanilineArylboronic esterortho-ArylanilineDemonstrates tolerance of unprotected amine. nih.gov
ortho-BromoanilineAlkenylboronic esterortho-AlkenylanilineReaction proceeds smoothly with alkenyl partners. nih.gov
ortho-BromoanilineHeteroaromatic boronic esterortho-HeteroarylanilineTolerant of furan, pyridine, and indole (B1671886) motifs. nih.gov
3,4,5-Tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acid3,4,5-Triaryl-2,6-dimethylpyridineShows potential for regio- and atropselective coupling. nih.gov
Nickel-Catalyzed Cross-Electrophile Coupling Strategies

Nickel-catalyzed cross-electrophile coupling reactions have emerged as powerful methods for constructing carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that often rely on pre-formed organometallic reagents. These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a reducing agent. The versatility of nickel, which can access multiple oxidation states (commonly Ni(0), Ni(I), Ni(II), and Ni(III)), is key to the success of these transformations. squarespace.com

In the context of functionalized oxetanes like this compound, nickel catalysis provides a pathway for the introduction of various substituents at the 3-position of the oxetane ring. While specific studies on the direct nickel-catalyzed cross-electrophile coupling of this compound are not extensively detailed in the provided search results, the general principles of nickel-catalyzed cross-coupling of alkyl halides can be applied. The inherent ring strain of oxetanes makes them potentially good precursors for such nickel-catalyzed transformations. digitellinc.com

A general mechanism for the nickel-catalyzed cross-electrophile coupling of an alkyl bromide (such as the bromooxetane) with an aryl bromide is proposed to proceed through a series of steps involving different nickel oxidation states. The catalytic cycle may be initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. This Ni(0) complex can then undergo oxidative addition with the aryl bromide to form an aryl-Ni(II)-bromide intermediate. Concurrently, the alkyl bromide can react with the nickel catalyst, potentially involving a radical mechanism. The subsequent steps involve the formation of the new carbon-carbon bond through reductive elimination from a Ni(III) intermediate, regenerating a Ni(I) species that can continue the catalytic cycle. squarespace.comnih.gov

The choice of ligand is crucial for the success of these reactions, influencing the reactivity and selectivity of the nickel catalyst. Ligands such as bathophenanthroline (B157979) and spiro-bidentate-pyox have been shown to be effective in nickel-catalyzed cross-electrophile couplings of various aryl and alkyl bromides. rsc.orgthieme-connect.de For instance, the use of 5-cyanoimidazole as a ligand has been reported for the nickel-catalyzed cross-electrophile coupling of neopentyl bromides with aryl bromides. nih.gov The reaction conditions, including the choice of solvent and additives like lithium chloride, also play a significant role in optimizing the reaction outcome. rsc.orgrsc.org

The table below summarizes representative examples of nickel-catalyzed cross-electrophile coupling reactions, illustrating the scope and functional group tolerance of this methodology.

Aryl ElectrophileAlkyl ElectrophileLigandProductYield (%)
4-Bromotoluene1-BromobutaneBathophenanthroline4-Butyltoluene85
2-Chloropyridine1-BromohexaneBathophenanthroline2-Hexylpyridine78
4-BromoanisoleNeopentyl bromide5-Cyanoimidazole4-Neopentylanisole72

Table 1: Examples of Nickel-Catalyzed Cross-Electrophile Coupling Reactions

While direct examples involving this compound are not provided, the principles established in these studies suggest that similar nickel-catalyzed strategies could be developed for the functionalization of this and other bromooxetane derivatives.

Radical Chemistry of Oxetane Systems

The presence of a bromine atom in this compound makes it a potential precursor for the generation of oxetane-derived radicals.

The carbon-bromine bond in this compound can be cleaved homolytically to generate an oxetane-centered radical. This can be achieved through various methods, including the use of radical initiators or photolysis. youtube.comyoutube.com The generation of radicals from alkyl halides is a fundamental process in free radical substitution reactions. youtube.comyoutube.comyoutube.com

For instance, in the presence of a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the bromine atom can be abstracted to form the corresponding oxetane radical. This radical can then participate in various subsequent reactions.

The process of radical generation is the initiation step in a radical chain reaction. For example, UV light can initiate the homolytic fission of a bromine molecule (Br₂) to form two bromine radicals. youtube.com These bromine radicals can then abstract a hydrogen atom from an alkane to generate an alkyl radical. youtube.comyoutube.com A similar principle could be applied to the bromooxetane, where a suitable radical initiator could lead to the formation of the oxetane radical.

The stability of the generated radical is an important factor. Tertiary radicals are generally more stable than secondary or primary radicals. youtube.com

The general scheme for the generation of an oxetane-derived radical is shown below:

PrecursorConditionsRadical Species
This compoundRadical Initiator (e.g., AIBN), Bu₃SnHEthyl 3-carboxyoxetane-3-yl radical

Table 4: Generation of an Oxetane-Derived Radical

This radical intermediate can then be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds, making it a valuable synthetic intermediate.

Photoredox Catalysis in Oxetane Radical Generation and Reactivity

Visible-light photoredox catalysis has emerged as a powerful and mild technique for generating alkyl radicals, which can then participate in carbon-carbon bond-forming reactions. chemrxiv.orgnih.gov This methodology has been successfully applied to the functionalization of oxetanes, a class of four-membered heterocycles of growing interest in medicinal chemistry. chemrxiv.orgnih.gov Specifically, photoredox catalysis enables the generation of radicals at the C3 position of the oxetane ring, a position that must compete with potential hydrogen atom transfer (HAT) processes at the C2 position, which would lead to a more stabilized heteroatom-adjacent radical. acs.org

The process is particularly effective for generating tertiary benzylic oxetane radicals from precursors like 3-aryl-3-carboxylic acid oxetanes. chemrxiv.orgnih.gov In these systems, a photocatalyst, upon excitation by visible light, facilitates the single-electron oxidation of the carboxylate, leading to a decarboxylation event that yields the desired tertiary radical. This approach avoids harsh reaction conditions and provides a general tool for accessing these reactive intermediates. acs.org The development of such methods is crucial as there are limited examples of generating tertiary oxetane radicals at the 3-position. acs.org

Recent research has developed radical functionalization of benzylic oxetanes using this strategy to prepare 3-aryl-3-alkyl substituted derivatives. chemrxiv.orgnih.govacs.org These studies are pivotal in assessing how ring strain and heterosubstitution affect the reactivity of these small-ring radicals. chemrxiv.orgnih.govacs.org

Conjugate Addition Reactions Involving Oxetane Radicals

Once generated, oxetane radicals can participate in a variety of synthetic transformations, with conjugate addition to activated alkenes being a prominent reaction pathway. chemrxiv.orgnih.gov This type of reaction, often referred to as a Giese addition, allows for the formation of new carbon-carbon bonds. For instance, tertiary benzylic oxetane radicals, generated via photoredox catalysis from 3-aryl-3-carboxylic acid precursors, readily undergo conjugate addition to Michael acceptors like activated alkenes. chemrxiv.orgnih.govacs.org

The success of these conjugate addition reactions is significantly influenced by the nature of the radical and the acceptor. Computational studies have shown that for unstrained benzylic radicals, the Giese addition to acrylates can be reversible, often leading to low yields and the formation of radical dimerization byproducts. chemrxiv.orgnih.govacs.org However, the unique structural properties of oxetane radicals lead to more favorable outcomes. The inherent ring strain in the oxetane moiety makes the Giese addition irreversible, resulting in high yields of the desired conjugate addition product. chemrxiv.orgnih.govacs.org

In some cases, side products can be observed. For example, a di-addition product was found to form primarily through a polarity-mismatched radical conjugate addition of the initial product radical onto a second molecule of the activated alkene. acs.org

Influence of Ring Strain on Oxetane Radical Stability and Reactivity

The reactivity of oxetane-derived radicals is intrinsically linked to the significant ring strain of the four-membered ring, which is estimated to be around 25.5 kcal/mol. beilstein-journals.org This strain has a profound effect on the stability and subsequent reaction pathways of radical intermediates. chemrxiv.orgnih.gov

Computational and experimental studies have demonstrated that benzylic radicals situated on a strained oxetane ring are less stable compared to their unstrained counterparts. chemrxiv.orgnih.govacs.org This decreased stability translates to increased reactivity. Furthermore, these strained radicals exhibit greater π-delocalization. chemrxiv.orgnih.govacs.org

This combination of reduced stability and enhanced delocalization has a significant impact on the outcome of their reactions. It effectively decreases the rate of radical homodimerization, a common side reaction for more stable radicals. chemrxiv.orgnih.govacs.org Concurrently, it increases the rate of productive reactions like the Giese addition. chemrxiv.orgnih.govacs.org The high yields observed in the conjugate addition of oxetane radicals are attributed to this ring strain, which, in conjunction with Bent's rule, renders the addition irreversible. chemrxiv.orgnih.govacs.org The stability of the oxetane ring itself is also dependent on its substitution pattern, with 3,3-disubstituted oxetanes being generally more stable due to steric hindrance that blocks nucleophilic attack at the C–O σ* antibonding orbital. nih.gov

Table 1: Effect of Ring System on Radical Reactivity and Product Yield

Radical Precursor Ring SystemRadical StabilityDimerizationGiese Product Formation
Unstrained BenzylicHigherPrevalentLow (Reversible Addition)
Strained OxetaneLowerDecreasedHigh (Irreversible Addition)
Strained AzetidineLowerDecreasedIncreased

This table is a qualitative summary based on findings from comparative studies. chemrxiv.orgnih.govacs.org

Detailed Mechanistic Investigations of Complex Oxetane Transformations

The transformation of oxetanes can involve complex reaction sequences that necessitate detailed mechanistic investigation to be fully understood. The inherent ring strain and the presence of the oxygen heteroatom predispose oxetanes to various reactions, including ring-opening and rearrangements. beilstein-journals.orgacs.org

Mechanistic studies often employ a combination of experimental and computational methods to elucidate reaction pathways. chemrxiv.org For example, in the photoredox-catalyzed functionalization of 3-aryl-oxetanes, mechanisms for the formation of observed side products have been proposed based on such evidence. chemrxiv.org The stability of the oxetane ring is a crucial factor, with 3,3-disubstitution generally conferring greater stability. nih.gov However, even these can undergo ring-opening, particularly if an internal nucleophile is present. nih.gov

Cobalt-catalyzed radical ring-opening of oxetanes represents another area of complex transformations. researchgate.netchemrxiv.org These methods can generate nucleophilic radicals that can engage with various partners. researchgate.netchemrxiv.org Mechanistic proposals for these reactions involve the formation of an alkylated cobalt complex, which then undergoes homolytic cleavage of the Co-C bond to release the radical. researchgate.net Understanding these pathways is key to controlling the regioselectivity, which often complements known methodologies. chemrxiv.org

Computational studies have also been instrumental in understanding biosynthetic pathways, such as the proposed enzyme-mediated epoxy ester/oxetane ester rearrangement in the biosynthesis of Taxol, where neutral-concerted, acid-catalyzed, and dissociative pathways have been considered. acs.org These investigations highlight the multifaceted nature of oxetane reactivity and the importance of detailed studies to harness their synthetic potential.

Applications of Ethyl 3 Bromooxetane 3 Carboxylate in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

Ethyl 3-bromooxetane-3-carboxylate is a fundamental building block in the creation of complex molecular structures. The oxetane (B1205548) ring, a four-membered cyclic ether, is a desirable feature in medicinal chemistry. However, the synthesis of substituted oxetanes can be challenging due to the ring's propensity to open under various reaction conditions. rsc.org

The presence of the bromine atom at the 3-position of this compound allows for a variety of nucleophilic substitution reactions. This reactivity is essential for introducing diverse functional groups and constructing more elaborate molecular frameworks. The development of synthetic protocols to produce a wide array of 3,3-disubstituted oxetanes highlights the compound's importance. rsc.org Over 100 novel 3,3-disubstituted oxetanes have been prepared, with many of these synthetic methods scalable to kilogram quantities, underscoring their practical utility in large-scale chemical production. rsc.org

The stability of the oxetane core under a range of reaction conditions, including acidic and basic environments, has been extensively studied. rsc.org This stability allows for a broad spectrum of chemical transformations, such as oxidation, reduction, alkylation, and acylation, to be performed without destroying the oxetane ring. rsc.org This robustness makes this compound and its derivatives reliable starting materials for multi-step syntheses.

Synthesis of Spirocyclic Oxetane Derivatives

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. This compound is a valuable precursor for the synthesis of spirocyclic oxetane derivatives.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a key method for constructing the oxetane ring in a single step and has been employed to create spirocyclic oxetanes. bohrium.com Recent advancements have expanded the scope of this reaction, allowing for the synthesis of novel spirocyclic oxetanes that were previously inaccessible. bohrium.com

The synthesis of spirocyclic oxetanes has been achieved through various strategies, including the reaction of oxetan-3-one with different reagents. researchgate.net For instance, the reaction of N,O-acetals derived from 3-oxetanone (B52913) with various potassium trifluoroborates can lead to the formation of diverse spirocyclic and fused heterocyclic systems. researchgate.net Furthermore, iodocyclization reactions have been shown to tolerate the oxetane fragment, providing another route to spirocyclic scaffolds. chemrxiv.org

The table below provides examples of spirocyclic oxetane derivatives and their synthetic precursors.

Spirocyclic Oxetane DerivativePrecursor(s)Synthetic Method
Spiro[oxetane-3,2'-oxindole]sOxetan-3-one and isatin (B1672199) derivativesNot specified
1,5-Dioxaspiro[2.3]hexaneNot specifiedNot specified
Anthraquinone-based spirocyclic oxetanesAnthraquinones and olefinsVisible-light-induced Paternò-Büchi reaction

Incorporation into Novel Functionalized Materials

The unique properties of the oxetane ring make it a valuable component in the design of novel functionalized materials. This compound serves as a starting point for creating materials with specific chemical and physical characteristics.

For example, oxetane derivatives are used in the development of liquid crystalline materials. The rigid and polar nature of the oxetane ring can influence the alignment and phase behavior of liquid crystal molecules.

Furthermore, the reactivity of the bromine atom in this compound allows for its incorporation into polymers. Molecularly imprinted polymers (MIPs) are a class of materials designed to recognize and bind to specific target molecules. Ethyl 3-coumarincarboxylate, a related derivative, has been used as a template to create MIPs with the ability to selectively bind aflatoxins. medchemexpress.com This demonstrates the potential for using oxetane-containing compounds to create highly specific sensor and separation materials.

The carboxylate group in these molecules can also be exploited. For instance, the carboxylate-binding pocket of β-lactamase enzymes has been targeted using DNA-encoded chemical libraries, where the small molecules often contain a carboxylate or a bioisosteric replacement. nih.gov

Utility as Precursors for Bioisosteric Replacements in Molecular Design

In medicinal chemistry, bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic properties. The oxetane moiety is increasingly recognized as a valuable bioisostere.

Specifically, 3,3-disubstituted oxetanes are considered effective replacements for gem-dimethyl or carbonyl groups. researchgate.net This is due to their comparable dipole moments, hydrogen-bonding capabilities, and the spatial arrangement of their lone pairs. researchgate.net The introduction of an oxetane ring can lead to improved metabolic stability and water solubility, while reducing lipophilicity, all of which are desirable properties in drug candidates. researchgate.net

The 3,3-difluorooxetane (B2587318) unit has also been evaluated as a versatile functional group for bioisosteric replacements in drug discovery programs. chemrxiv.org The synthesis of various 3,3-disubstituted oxetanes from precursors like this compound allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. rsc.orgresearchgate.net

Spectroscopic Characterization and Structural Analysis of Oxetane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For oxetane (B1205548) derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of the oxetane ring and determining the substitution pattern.

In the ¹H NMR spectrum of a substituted oxetane, the protons on the ring typically appear as multiplets in the range of δ 4.0-5.0 ppm. The exact chemical shift and multiplicity are highly dependent on the nature and position of the substituents. For a compound like ethyl 3-bromooxetane-3-carboxylate, the methylene (B1212753) protons on the oxetane ring (at C2 and C4) are diastereotopic and would be expected to appear as two distinct sets of signals, likely complex multiplets due to geminal and vicinal coupling. The ethyl group of the ester would present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic pattern for this functional group.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the oxetane ring typically resonate in the range of δ 70-90 ppm. The quaternary carbon at the 3-position, bonded to both a bromine atom and a carboxylate group, would be significantly deshielded and its chemical shift would be influenced by these electron-withdrawing groups. The presence of the bromine atom would likely shift the resonance of C3 downfield. The carbonyl carbon of the ester group would be expected to appear in the typical range for esters, around δ 160-175 ppm. pressbooks.pub

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane CH₂ (C2/C4) 4.5 - 5.0 (m) 75 - 85
Quaternary C (C3) - 40 - 50
Ester CH₂ ~4.2 (q) ~62
Ester CH₃ ~1.3 (t) ~14

Note: These are predicted values based on general principles and data for similar structures. Actual values may vary.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for complete and unambiguous assignment of all proton and carbon signals, further solidifying the structural elucidation. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected solid-state conformation. The oxetane ring is not planar and adopts a puckered conformation to relieve ring strain. acs.org In a 3,3-disubstituted oxetane, the substituents will have a significant impact on the ring's geometry. It is anticipated that the bulky bromine atom and the ethyl carboxylate group would influence the puckering of the oxetane ring in this compound.

Table 2: Typical Oxetane Ring Bond Parameters from X-ray Crystallography

Parameter Typical Value
C-O Bond Length 1.44 - 1.46 Å
C-C Bond Length 1.52 - 1.55 Å
C-O-C Bond Angle ~90°
C-C-O Bond Angle ~92°
C-C-C Bond Angle ~85°

Source: Based on general data for substituted oxetanes. acs.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M and M+2) of approximately equal intensity. docbrown.info

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula C₆H₉BrO₃.

The fragmentation pattern in the mass spectrum can also offer structural clues. Common fragmentation pathways for oxetanes involve ring-opening reactions. For this compound, potential fragmentation could involve the loss of the ethyl group, the carboxylate group, or the bromine atom. Cleavage of the oxetane ring could lead to the formation of smaller, stable fragments. For instance, the loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) are common fragmentation pathways for ethyl esters. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity
224/226 [M]⁺• (Molecular ion)
195/197 [M - C₂H₅]⁺
179/181 [M - OC₂H₅]⁺

Note: The paired values for m/z reflect the isotopic pattern of bromine.

Advanced Spectroscopic Techniques for Monitoring Reaction Progress and Intermediates

The synthesis of complex molecules like this compound often requires careful monitoring to optimize reaction conditions and identify transient intermediates. Advanced spectroscopic techniques, particularly in-situ monitoring methods, are invaluable in this regard. rsc.org

Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) can be used to follow the disappearance of starting materials and the appearance of products in real-time by monitoring characteristic vibrational bands. For example, the formation of the ester carbonyl group could be tracked. Similarly, in-situ NMR spectroscopy can provide detailed mechanistic insights by allowing for the direct observation of reactive intermediates. acs.org These advanced methods are instrumental in developing efficient and robust synthetic routes to functionalized oxetanes. beilstein-journals.orgbeilstein-journals.org

Computational Chemistry and Theoretical Investigations on Oxetane Systems

Conformational Analysis and Molecular Dynamics Simulations of Oxetane (B1205548) Derivatives

The oxetane ring is not planar but adopts a puckered conformation to relieve ring strain. mdpi.com The degree of this puckering is influenced by the nature and position of substituents on the ring. mdpi.comacs.org Unsubstituted oxetane has a puckering angle of about 8.7° to 10.7°. mdpi.com The introduction of substituents, especially at the 3-position, leads to increased eclipsing interactions, resulting in a more significantly puckered structure. acs.orgillinois.edu For instance, 3,3-disubstituted oxetanes, such as Ethyl 3-bromooxetane-3-carboxylate, are expected to exhibit a more pronounced puckered conformation compared to the parent oxetane. illinois.edu

Computational studies, including NMR spectroscopy, molecular dynamics (MD), and circular dichroism, have been employed to analyze the conformations of various oxetane derivatives. acs.org MD simulations are particularly useful for exploring the dynamic behavior of the oxetane ring and its substituents over time, revealing how conformational changes can influence a molecule's properties and interactions. acs.org For example, simulations can show how the introduction of an oxetane ring alters the backbone conformation of a larger molecule and reduces the flexibility of the ring itself. acs.org These studies have concluded that the oxetane ring can act as a "conformational lock," rigidifying the structure it is part of. acs.org

Table 6.1: Key Findings from Conformational Analysis of Oxetanes

FeatureDescriptionComputational MethodReference
Ring Geometry The oxetane ring is puckered, not planar, to alleviate ring strain.X-ray Crystallography, Electron Diffraction mdpi.comacs.orgillinois.edu
Puckering Angle Unsubstituted oxetane has a puckering angle of 8.7-10.7°. Substituents increase this angle.X-ray Crystallography mdpi.com
Substituent Effect 3,3-disubstitution significantly increases ring puckering and favors a gauche conformation.General Computational Studies illinois.edu
Conformational Lock The oxetane ring can rigidify the structure of a larger molecule.Computational Studies, MD Simulations acs.orgacs.org
Dynamic Behavior The ring exhibits dynamic puckering, which can be modeled to understand its influence on molecular properties.Molecular Dynamics (MD) Simulations acs.orgacs.org

Electronic Structure Calculations (e.g., HOMO, LUMO, Electrostatic Potential) for Reactivity Prediction

Electronic structure calculations are fundamental to understanding the reactivity of oxetane derivatives. By mapping the distribution of electrons within the molecule, these calculations can identify sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In oxetanes, the HOMO is often associated with the oxygen lone pairs, making the oxygen atom a primary site for electrophilic attack (e.g., protonation or Lewis acid coordination). beilstein-journals.orgnih.gov The LUMO is typically associated with the C-O σ* antibonding orbitals, making the carbon atoms adjacent to the oxygen susceptible to nucleophilic attack, leading to ring-opening. nih.gov Variations in reactivity and selectivity can be explained using frontier orbital theory. researchgate.net

Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution on the molecule's surface. For an oxetane, the ESP map would show a region of negative potential (red) around the electronegative oxygen atom, confirming its role as a hydrogen-bond acceptor and Lewis base. beilstein-journals.orgnih.gov Regions of positive potential (blue) would be located around the hydrogen atoms and potentially the carbon atoms of the ring, indicating their susceptibility to nucleophilic attack. The strained C-O-C bond angle in oxetanes effectively exposes the oxygen's lone pair electrons, enhancing its function as a strong hydrogen-bond acceptor. mdpi.combeilstein-journals.org

Table 6.2: Calculated Electronic Properties of Unsubstituted Oxetane

PropertyCalculated Value (eV)MethodSignificanceReference
Ionization Energy 9.65NIST DataEnergy required to remove an electron. aip.org
HOMO Energy -9.387ωB97X-D/aug-cc-pVTZIndicates nucleophilic character (oxygen lone pairs). aip.org

Note: Specific values for this compound would require dedicated calculations but would follow these general principles.

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of reactions involving oxetanes. These models can map the entire potential energy surface of a reaction, identifying transition states, intermediates, and the lowest energy pathways.

Ring-Opening Reactions: Computational studies have detailed the mechanisms of both acid-catalyzed and nucleophilic ring-opening reactions. nih.gov For acid-catalyzed openings, models can show the initial protonation of the oxygen, followed by nucleophilic attack at one of the ring carbons. These studies help explain the regioselectivity observed in experiments. thieme-connect.de

[2+2] Photocycloadditions (Paternò-Büchi Reaction): The formation of oxetanes via the Paternò-Büchi reaction has been extensively studied computationally. beilstein-journals.orgnih.gov These models have confirmed that the reaction often proceeds stepwise through short-lived 1,4-diradical intermediates on a triplet potential energy surface. nih.gov The stability of these diradical intermediates dictates the regio- and stereochemical outcome of the cycloaddition. nih.gov

Ring Expansions: The mechanisms of ring expansion reactions, such as the conversion of oxetanes to tetrahydrofurans or γ-lactones, have also been investigated. beilstein-journals.orgnih.gov For example, computational studies on the cobalt-catalyzed carbonylation of oxetanes support a mechanism involving an initial Lewis acid-catalyzed ring opening by a cobalt complex, followed by CO insertion and lactonization. beilstein-journals.orgnih.gov

Photochemical Cycloreversion: The reverse Paternò-Büchi reaction, or photocycloreversion, has also been elucidated using quantum chemical methods. nih.gov These studies can determine the preferred cleavage pathway (C-C vs. C-O bond scission) by analyzing the stability of the resulting intermediates. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

A key strength of computational chemistry is its ability to predict the outcome of chemical reactions before they are run in the lab.

Reactivity: By calculating activation energy barriers for different potential reaction pathways, models can predict which reactions are kinetically favorable. The stability of oxetanes is highly dependent on their substitution pattern; computational models confirm that 3,3-disubstituted oxetanes are the most stable because the substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital, preventing ring-opening. nih.gov

Regioselectivity: In reactions of unsymmetrically substituted oxetanes, computational methods can predict which regioisomer will be the major product. For instance, in the photocycloaddition between a carbonyl compound and an alkene, local softness calculations, derived from conceptual DFT, have been used to interpret and predict the regioselectivity of oxetane formation. acs.org Similarly, in the ring-opening of 2-substituted oxetanes, modeling the transition states for nucleophilic attack at C2 versus C4 can predict the site of cleavage. Recent studies have shown that zirconocene (B1252598) and photoredox catalysis can reverse the typical regioselectivity, delivering the less-stable radical intermediate, a phenomenon explained through computational modeling of the transition state. thieme-connect.de

Stereoselectivity: Computational models are highly effective at predicting the stereochemical outcome of reactions. By comparing the energies of the transition states leading to different stereoisomers, the major product can be identified. This is crucial in reactions creating new chiral centers, such as the nucleophilic addition to oxocarbenium ions derived from oxetanes or the diastereoselective hydrophosphination of cyclopropenes to form oxetane-containing products. acs.orgnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Studies in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. In a theoretical context, this involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to build a predictive model.

For oxetane derivatives, theoretical QSAR studies could be used to predict properties relevant to drug discovery, such as:

Solubility: Descriptors like polar surface area (PSA), molecular volume, and dipole moment, all calculable computationally, can be correlated with aqueous solubility.

Metabolic Stability: Electronic properties, such as HOMO/LUMO energies and bond dissociation energies, can be used to predict susceptibility to metabolic enzymes like cytochrome P450. acs.org

Receptor Binding: Docking simulations, which are a form of computational modeling, can predict the binding affinity of an oxetane-containing molecule to a protein target. The resulting binding energy scores can be used as a descriptor in a QSAR model.

While no specific QSAR studies on this compound are available, the principles of QSAR are broadly applicable. Computational chemistry provides the essential tools to generate the necessary descriptors (e.g., steric, electronic, and lipophilic parameters) that form the basis of these predictive models, guiding the design of new oxetane derivatives with improved properties. acs.org

Q & A

Q. How can this compound be used to synthesize conformationally constrained bioactive analogs?

  • Methodological Answer : Incorporate the oxetane moiety into peptidomimetics via solid-phase synthesis. For example, substitute proline with oxetane in tripeptides to restrict backbone torsion angles (ϕ/ψ). Assess bioactivity via SPR binding assays (KD improvements up to 10-fold reported for protease inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.